molecular formula C8H7ClN2O2 B1426187 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride CAS No. 913181-73-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1426187
CAS No.: 913181-73-4
M. Wt: 198.6 g/mol
InChI Key: XJSYPYNMJNYOLJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyridine ring system. The hydrochloride salt enhances its aqueous solubility, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSYPYNMJNYOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726524
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913181-73-4
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Key Reagents and Conditions Table

Step Reagents/Conditions Purpose
Protection Triisopropylsilyl chloride, NaH, DMF, 5°C Protect reactive sites
Lithiation sec-BuLi, −78°C, THF Generate organolithium intermediate
Esterification Ethyl chloroformate Introduce ester group at C5
Deprotection TBAF, THF Remove silyl protecting group
Hydrolysis 1 M NaOH, EtOH, 60°C Convert ester to carboxylic acid
Amidation Carbonyldiimidazole, aqueous NH3 Form carboxamide
Amination Amines, DIPEA, n-BuOH or NMP, microwave, 150–160°C Substitute at C4 position

Research Findings on Synthetic Optimization

Research on 1H-pyrrolo[2,3-b]pyridine derivatives as Janus kinase 3 (JAK3) inhibitors has demonstrated that specific substitutions at the 4- and 5-positions significantly affect biological activity. The preparation methods described allow for systematic structure-activity relationship (SAR) studies by enabling the synthesis of diverse derivatives.

Biological Activity Table (Selected Compounds)

Compound R1 (C5 position) R2 (C4 position) Human JAK3 IC50 (nM) Human JAK1 IC50 (nM) Rat T cell IC50 (nM)
6 H Me 1100 2900 Not Tested
11a CONH2 Me 1600 10000 2400
14a CONH2 H 14 55 120
15a H (various amines) 85 230 350

This data illustrates that introduction of a carbamoyl group at the 5-position and substitution at the 4-position can drastically improve JAK3 inhibitory activity, which is crucial for immunomodulatory drug development.

Summary and Practical Considerations

  • The preparation of this compound involves acylation and hydrolysis steps under mild conditions with good yields.
  • Protection-deprotection strategies combined with lithiation and substitution reactions enable the synthesis of diverse derivatives.
  • Microwave-assisted nucleophilic substitution accelerates the introduction of various amine substituents, facilitating SAR studies.
  • The methods avoid harsh conditions and chromatographic purifications, favoring scalability.
  • These synthetic routes have been validated in the context of developing JAK inhibitors, highlighting their practical utility in pharmaceutical research.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogen-substituted products.

Scientific Research Applications

Drug Development

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride serves as a scaffold for designing new drugs aimed at targeting various diseases due to its biological activity. It has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a study identified derivatives of this compound that exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 to 712 nM. One particular derivative demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .

Kinase Inhibition

The compound has also been explored for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), a protein kinase involved in regulating electrolyte balance and cell proliferation. Research suggests that compounds derived from this structure may provide novel therapies for renal and cardiovascular diseases by modulating SGK-1 activity .

Research Tools

In addition to its therapeutic potential, this compound is utilized as a research tool in biochemical studies. Its ability to interact with biological targets makes it valuable for investigating cellular mechanisms and pathways related to disease processes.

Cell Culture Applications

The compound has been noted for its utility as a non-ionic organic buffering agent in cell cultures, maintaining pH within the range of 6 to 8.5, which is crucial for various biological assays .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition disrupts pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 10a–c)

Structural Differences :

  • The pyrrolo[2,3-c]pyridine isomer () differs in nitrogen positioning within the fused ring system, leading to distinct electronic properties and reactivity.
  • Substituents such as 5-chloro (10b) and 5-methoxy (10c) alter steric and electronic profiles compared to the unsubstituted target compound.

Physicochemical Properties :

  • The hydrochloride salt form improves solubility compared to free acids (e.g., 10a), which precipitate at pH 4.0 .
  • Substituents like chloro (10b) reduce yield (71%) compared to methoxy (80%) or parent (95%), suggesting electronic effects on synthesis .

Substituted Thieno[2,3-b]pyridine-2-carboxylic Acid Amides

Structural Differences :

  • Thieno[2,3-b]pyridine () replaces the pyrrole ring with a sulfur-containing thiophene, altering aromaticity and electronic properties.
  • The amide group in this compound targets IKK inhibitors, contrasting with the carboxylic acid hydrochloride’s ionic interactions .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

Structural Differences :

  • Features a pyrrolidine ring (saturated) with a pyrimidine substituent, unlike the aromatic pyrrolopyridine core of the target compound ().

Physicochemical Properties :

  • Molecular weight (229.67 g/mol) is higher than the target compound’s estimated ~204.6 g/mol, reflecting differences in ring saturation and substituents .

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

Structural Differences :

  • Contains a morpholine ring fused to pyrrolidine, creating a saturated bicyclic system with distinct conformational flexibility ().

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid, 1-Methyl-, Ethyl Ester

Structural Differences :

  • The ethyl ester () is a prodrug form, requiring hydrolysis to release the active carboxylic acid.

Physicochemical Properties :

  • Molecular weight (204.225 g/mol) is comparable to the target compound, but the ester form reduces polarity and alters pharmacokinetics .

Research Implications

  • Structural Isomerism : The position of nitrogen in pyrrolopyridine isomers ([2,3-b] vs. [2,3-c]) significantly impacts electronic properties and biological activity .
  • Salt vs. Free Acid : Hydrochloride salts enhance solubility, critical for drug formulation, while free acids (e.g., 10a) require pH adjustment for isolation .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) complicate synthesis but may improve metabolic stability .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core structure, which is significant for its interaction with various biological targets. The compound's molecular formula is C9H10N2O3·HCl, and it exhibits low molecular weight, which is advantageous for pharmacokinetics.

The primary biological activity of this compound is attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, survival, and differentiation, making them important targets in cancer therapy.

Targeting FGFRs

  • Inhibition Profile : The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as low as 7 nM for FGFR1. This inhibition leads to the suppression of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
  • Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis through activation of intrinsic apoptotic pathways .

Biological Activities

The compound exhibits a range of biological activities beyond its role as an FGFR inhibitor:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been evaluated for anti-inflammatory activity and shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides .

Study on Cancer Treatment

A study focused on the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives against cancer cells revealed that compound 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells. This was attributed to its action on FGFR signaling pathways, highlighting its potential as a therapeutic agent in oncology .

Study on Inflammatory Diseases

In another investigation, several derivatives of the compound were tested for their ability to modulate inflammatory responses. Compound 11h was identified as a selective phosphodiesterase 4B (PDE4B) inhibitor that effectively reduced TNF-α levels in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for drug development:

  • Absorption and Distribution : Its low molecular weight facilitates good absorption through biological membranes.
  • Metabolism : Initial studies indicate that the compound undergoes metabolic processes that could be optimized for enhanced therapeutic efficacy.
  • Excretion : Further research is needed to fully characterize the excretion pathways.

Comparative Analysis with Similar Compounds

CompoundTargetIC50 (nM)Biological Activity
4hFGFR17Inhibits breast cancer cell proliferation
11hPDE4BNot specifiedReduces TNF-α release from macrophages

Q & A

Q. How can researchers optimize the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer :

  • Step 1 : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyrrolopyridine core, as described in a patented process for related derivatives .
  • Step 2 : Introduce the carboxylic acid group via hydrolysis of ester intermediates under controlled acidic conditions (e.g., HCl/EtOH).
  • Step 3 : Purify the product using recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥97% purity, as reported in reagent catalogs .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer :

  • X-ray Crystallography : Resolve the core structure and confirm regiochemistry (e.g., monoclinic P21/c space group with β = 94.331°, as shown for a related pyrrolopyridine) .
  • NMR Spectroscopy : Assign protons using ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, δ 11.88–13.99 ppm for NH groups in similar analogs) .
  • Mass Spectrometry : Confirm molecular weight (162.15 g/mol) via ESI-MS or HRMS, ensuring no fragmentation artifacts .

Q. How should researchers determine optimal storage conditions to maintain compound stability?

Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor via HPLC for decomposition products.
  • Storage Recommendations : Store as a lyophilized powder at -20°C in moisture-resistant containers (validated by studies on structurally similar hydrochlorides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity or spectral data for this compound?

Methodological Answer :

  • Reproducibility Checks : Synthesize the compound independently using literature protocols and compare NMR/LCMS profiles.
  • Batch Analysis : Analyze multiple commercial batches (e.g., 97% vs. 95% purity claims) using orthogonal methods like ICP-MS for trace metal contaminants or Karl Fischer titration for water content .
  • Collaborative Validation : Share samples with third-party labs to cross-validate spectral assignments and purity metrics.

Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications (e.g., as a kinase inhibitor scaffold)?

Methodological Answer :

  • Functionalization : Introduce substituents at the 3-, 5-, or 6-positions via halogenation (e.g., NBS/CHCl₃) or amide coupling (EDC/HOBt) to explore structure-activity relationships (SAR) .
  • Kinetic Profiling : Monitor reaction intermediates using in situ IR or LCMS to optimize reaction conditions (e.g., pH, temperature) for desired products .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer :

  • Molecular Docking : Use the crystal structure (e.g., PDB-derived coordinates from related analogs ) to dock the compound into target proteins (e.g., JAK2 kinase).
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

Methodological Answer :

  • In Vitro : Test metabolic stability in liver microsomes (human/rodent) and cytotoxicity in HEK293 or HepG2 cells (IC₅₀ via MTT assay) .
  • In Vivo : Conduct rodent PK studies with IV/oral dosing, monitoring plasma levels via LCMS/MS. Assess acute toxicity using OECD guidelines (e.g., LD₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

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